
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxycarbonyl, and carboxylic acid groups would significantly influence its structure .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Methoxycarbonyl)-2-nitrobenzoic acid” are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the carboxylic acid group can participate in acid-base reactions, and the methoxycarbonyl group can participate in reactions involving esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxycarbonyl)-2-nitrobenzoic acid” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction
This compound is used as a reagent in tandem-type Pd (II)-catalyzed oxidative Heck reactions . This type of reaction is a powerful tool for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Intramolecular C-H Amidation Sequence
It is also used in intramolecular C-H amidation sequences . This is a type of reaction that involves the formation of a bond between a carbon atom and a nitrogen atom within the same molecule.
Copper-Mediated Ligandless Aerobic Fluoroalkylation
The compound is used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This reaction is used to introduce fluorine atoms into organic molecules, which can significantly alter their properties.
One-Pot Ipso-Nitration of Arylboronic Acids
It is employed in one-pot ipso-nitration of arylboronic acids . This reaction is used to introduce nitro groups into aromatic compounds, which can be useful in the synthesis of various organic compounds.
Copper-Catalyzed Nitration and Cyclocondensation
The compound is used in copper-catalyzed nitration and cyclocondensation . This reaction is used to introduce nitro groups into organic compounds and to form cyclic structures.
Suzuki-Miyaura Coupling
It is used in the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction is particularly useful in the synthesis of complex organic compounds.
Preparation of Biaryls
The compound is used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . Biaryls are a type of organic compound that contain two aromatic rings.
E. coli Methionine Aminopeptidase Inhibitor
Finally, it is used in the preparation of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitors . These inhibitors can be used to control the growth of E. coli bacteria.
Mecanismo De Acción
Direcciones Futuras
The future directions for studying this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials. Alternatively, if it’s a useful reactant in a particular chemical reaction, future research could focus on optimizing that reaction .
Propiedades
IUPAC Name |
4-methoxycarbonyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULISSQANNKDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619858 | |
| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
CAS RN |
55737-66-1 | |
| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

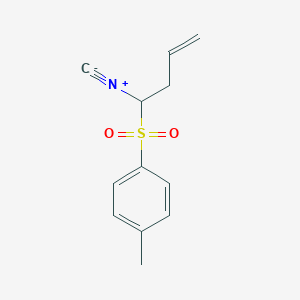

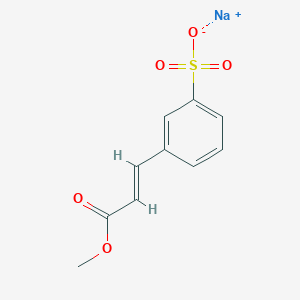
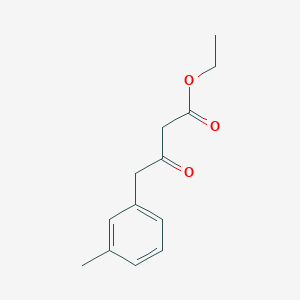



![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
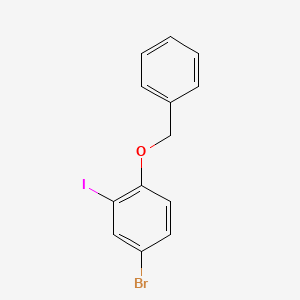
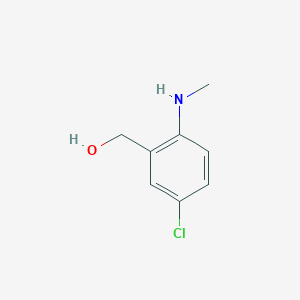


![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
